

Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-pyrazol-1-ol**

Cat. No.: **B042703**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

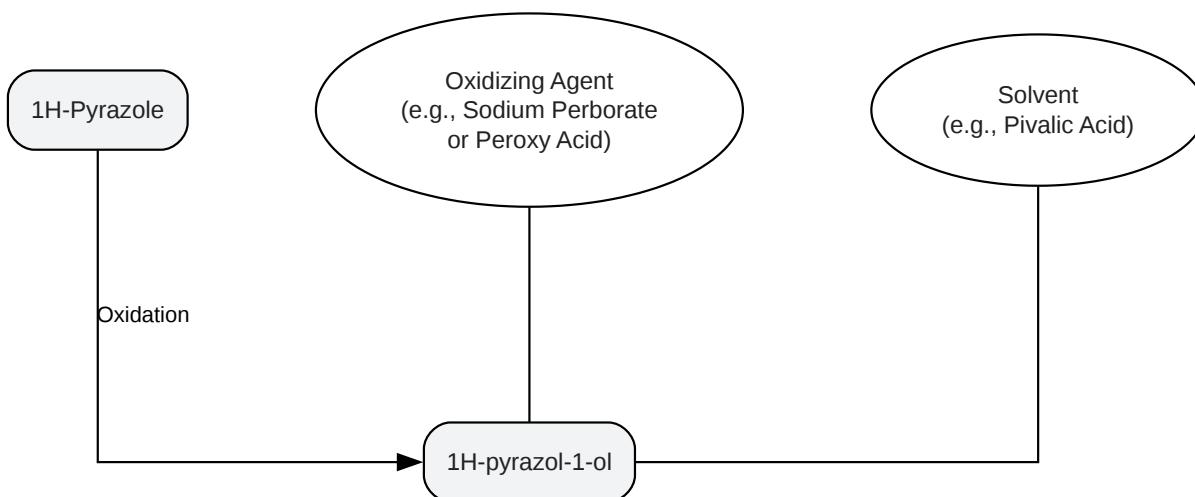
This technical guide provides a comprehensive overview of the synthesis and characterization of **1H-pyrazol-1-ol** (also known as 1-hydroxypyrazole). This N-hydroxy heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a general synthetic pathway based on the direct oxidation of 1H-pyrazole and presents the available physicochemical and spectral data. Due to the limited availability of specific experimental data for the unsubstituted parent compound in the surveyed literature, this guide establishes a foundational understanding based on established methods for N-hydroxyzole synthesis and provides characterization data for a closely related derivative as a practical example.

Introduction

1H-pyrazol-1-ol is an aromatic, five-membered heterocyclic compound featuring a hydroxyl group attached to a nitrogen atom of the pyrazole ring. Its molecular formula is $C_3H_4N_2O$.^[1] The presence of the N-hydroxy moiety makes it a unique scaffold, imparting distinct electronic and hydrogen-bonding properties compared to its parent, 1H-pyrazole. These characteristics have drawn interest in its potential application as a versatile intermediate for pyrazole derivatives, a corrosion inhibitor, and as a structural motif in biologically active molecules, including anticonvulsants and anti-inflammatory agents.^[2] The N-hydroxy group can be a key site for further functionalization, allowing for the synthesis of diverse compound libraries.^[3]

Synthesis Pathway

The most direct and established method for the preparation of N-hydroxyazoles, including **1H-pyrazol-1-ol**, is the direct oxidation of the corresponding N-unsubstituted azole.^{[4][5]} This approach avoids multi-step sequences and provides a direct route to the N-hydroxy product. The general transformation is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1H-pyrazol-1-ol**.

General Experimental Protocol: Oxidation of **1H-Pyrazole**

The following protocol is a representative procedure adapted from the general methodology for the N-oxidation of azoles as described by Begtrup and Vedsø.^{[4][5]} Researchers should optimize conditions for specific laboratory setups and scales.

Materials:

- **1H-Pyrazole**
- Sodium perborate tetrahydrate or a suitable peroxy acid (e.g., m-CPBA)

- Pivalic acid (or other suitable solvent)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole (1 equivalent) in pivalic acid.
- Addition of Oxidant: Add sodium perborate (or other per-acid, typically 2-3 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.
- Reaction: Heat the mixture to the temperature specified in the reference literature (e.g., 100 °C for sodium perborate in pivalic acid) and maintain for several hours until TLC analysis indicates consumption of the starting material.[4]
- Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **1H-pyrazol-1-ol** by flash column chromatography on silica gel or recrystallization from an appropriate solvent system.

Physicochemical Properties

A summary of the known physical and chemical properties of **1H-pyrazol-1-ol** is provided in the table below.

Property	Value	Reference(s)
CAS Number	81945-73-5	[6] [7]
Molecular Formula	C ₃ H ₄ N ₂ O	[1]
Molecular Weight	84.08 g/mol	[6] [7]
Boiling Point	242.3 °C at 760 mmHg	[7]
Melting Point	Data not available in surveyed literature	

Spectroscopic Characterization

Detailed experimental spectroscopic data for the unsubstituted **1H-pyrazol-1-ol** is not readily available in the surveyed literature. For illustrative purposes, the characterization data for 4-(1H-pyrrol-1-yl)-**1H-pyrazol-1-ol**, a closely related derivative, is presented below as a reference for the types of signals and values that may be expected.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound: 4-(1H-pyrrol-1-yl)-**1H-pyrazol-1-ol**

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment	Reference(s)
^1H	$\text{CDCl}_3/\text{DMSO}$ $-\text{d}_6$	6.15-6.27	m	Pyrrole H-2, H-5	[2]
	6.75-6.86	m	Pyrrole H-3, H-4	[2]	
	7.15-7.24	m	Pyrazole H-3 or H-5	[2]	
	7.36-7.46	m	Pyrazole H-3 or H-5	[2]	
	7.59	s, br	OH	[2]	
^{13}C	$\text{CDCl}_3/\text{DMSO}$ $-\text{d}_6$	109.49, 114.83, 120.21, 123.43, 123.73	-	Aromatic C-H and C-N carbons	[2]

Infrared (IR) Spectroscopy Data

Specific IR data for **1H-pyrazol-1-ol** is not available in the surveyed literature. For the related compound 1-Hydroxyimidazole, characteristic absorption bands are observed around 3119 (O-H stretch), 1509 (C=N stretch), and 1258 (C-N stretch) cm^{-1} .^[8] It is expected that **1H-pyrazol-1-ol** would exhibit similar characteristic peaks.

Functional Group	Expected Wavenumber Range (cm ⁻¹)	Notes
O-H Stretch	3200 - 3600 (broad)	Characteristic of the N-hydroxy group.
C-H Stretch	3000 - 3100	Aromatic C-H stretching.
C=N/C=C Stretch	1400 - 1600	Pyrazole ring stretching vibrations.
N-O Stretch	900 - 1000	N-O bond vibration.

Mass Spectrometry (MS) Data

Compound: 4-(1H-pyrrol-1-yl)-1H-pyrazol-1-ol

Ionization Mode	m/z Value	Assignment	Reference(s)
LC-MS (Negative)	148	[M-H] ⁻	[2]

Conclusion

This technical guide consolidates the available information on the synthesis and characterization of **1H-pyrazol-1-ol**. The primary synthetic route involves the direct oxidation of 1H-pyrazole, a method that is well-established for N-hydroxyazoles. While specific, detailed experimental data for the parent **1H-pyrazol-1-ol** is sparse in the current literature, this document provides a robust, general protocol and utilizes data from a substituted analogue to offer valuable guidance for researchers. Further investigation is warranted to fully document the experimental properties of this foundational N-hydroxypyrazole to facilitate its broader application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.mpg.de [pure.mpg.de]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of N-hydroxyazoles by oxidation of azoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. AB450139 | CAS 81945-73-5 – abcr Gute Chemie [abcr.com]
- 7. molbase.com [molbase.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042703#synthesis-and-characterization-of-1h-pyrazol-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com